molecular formula C10H7N3O2 B13188384 3'-Nitro-3,4'-bipyridine

3'-Nitro-3,4'-bipyridine

Cat. No.: B13188384
M. Wt: 201.18 g/mol
InChI Key: YUNRPKZAXYPETI-UHFFFAOYSA-N
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Description

3’-Nitro-3,4’-bipyridine is a derivative of bipyridine, a class of compounds characterized by two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Nitro-3,4’-bipyridine typically involves the nitration of 3,4’-bipyridine. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.

Industrial Production Methods

Industrial production of 3’-Nitro-3,4’-bipyridine may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can help manage the exothermic nature of the reaction and improve yield and safety.

Chemical Reactions Analysis

Types of Reactions

3’-Nitro-3,4’-bipyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: 3’-Amino-3,4’-bipyridine.

    Substitution: Various substituted bipyridines depending on the nucleophile used.

Scientific Research Applications

3’-Nitro-3,4’-bipyridine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Medicine: Research into its potential as a pharmacological agent.

    Industry: Used in the synthesis of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3’-Nitro-3,4’-bipyridine in its various applications depends on its ability to interact with other molecules. As a ligand, it can coordinate with metal ions, affecting their electronic properties and reactivity. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bipyridine: Another bipyridine derivative known for its use in coordination chemistry.

    2,2’-Bipyridine: Widely used as a ligand in metal complexes.

    3,3’-Bipyridine: Less common but still of interest in certain chemical applications.

Uniqueness

3’-Nitro-3,4’-bipyridine is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to other bipyridine derivatives. This makes it particularly useful in specific chemical and biological applications.

Properties

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

3-nitro-4-pyridin-3-ylpyridine

InChI

InChI=1S/C10H7N3O2/c14-13(15)10-7-12-5-3-9(10)8-2-1-4-11-6-8/h1-7H

InChI Key

YUNRPKZAXYPETI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=NC=C2)[N+](=O)[O-]

Origin of Product

United States

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